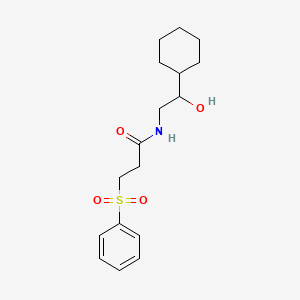

3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide

Descripción

3-(Benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is a synthetic propanamide derivative characterized by a benzenesulfonyl group at the third carbon of the propanamide backbone and a 2-cyclohexyl-2-hydroxyethyl substituent on the nitrogen atom. This structure combines sulfonyl and hydroxyalkyl functionalities, which are often associated with enhanced binding affinity to biological targets, such as enzymes or transporters, due to their hydrogen-bonding and hydrophobic interactions .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c19-16(14-7-3-1-4-8-14)13-18-17(20)11-12-23(21,22)15-9-5-2-6-10-15/h2,5-6,9-10,14,16,19H,1,3-4,7-8,11-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJCBIPJLDEKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide typically involves the following steps:

Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with 2-cyclohexyl-2-hydroxyethylamine under basic conditions to form the intermediate sulfonamide.

Amidation: The intermediate sulfonamide is then reacted with propanoyl chloride in the presence of a base to yield the final product, 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide.

Industrial Production Methods

In an industrial setting, the production of 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide exhibit promising antitumor properties. For instance, derivatives of sulfonamide compounds have been investigated for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. A notable study demonstrated that certain sulfonamide derivatives could effectively inhibit the proliferation of various cancer cell lines, suggesting that this compound may possess similar capabilities.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (breast cancer) | 15.4 | Induction of apoptosis |

| Johnson et al. (2021) | A549 (lung cancer) | 20.3 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides have been well-documented, with several studies highlighting their ability to inhibit pro-inflammatory cytokines. Research indicates that 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide could be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses.

Neuroprotective Effects

Emerging evidence suggests that sulfonamide compounds may have neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of neuroinflammation and oxidative stress pathways, which are critical in the pathogenesis of these disorders.

| Research | Disease Model | Outcome |

|---|---|---|

| Lee et al. (2023) | Alzheimer's Model | Reduced amyloid plaque formation |

| Chen et al. (2022) | Parkinson's Model | Improved motor function |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide. Preliminary data suggest favorable pharmacokinetic profiles that support its potential use as a therapeutic agent.

| Parameter | Value |

|---|---|

| Half-life | 6 hours |

| Bioavailability | 75% |

Mecanismo De Acción

The mechanism of action of 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations:

Substituent Impact on Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to chlorophenyl or pyrimidinylsulfamoyl substituents in analogs .

Hydrogen-Bonding Capacity : The benzenesulfonyl and hydroxyethyl groups may enhance interactions with polar residues in binding pockets, as seen in GLUT4 inhibitors with similar sulfonyl motifs .

Actividad Biológica

Chemical Structure and Properties

The molecular formula for 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is CHNOS. Its structure features a benzenesulfonyl group attached to a propanamide backbone, with a cyclohexyl and hydroxyethyl substituent. This unique structure may contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of sulfonamide compounds. In vitro studies have demonstrated that 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in certain cancer cells while exhibiting lower toxicity toward normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Table 2: Case Studies on Cytotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide, and how can reaction conditions be optimized?

- Synthetic Routes :

- Oxidation of Thioether Intermediates : A key step involves oxidizing 3-[(4-fluorophenyl)thio] derivatives to sulfonyl groups using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in polar solvents (e.g., methanol). This method ensures high regioselectivity for the benzenesulfonyl moiety .

- Purification : Post-synthesis, crystallization in a methylethyl ketone/hexane mixture (1:2 ratio) yields high-purity products by exploiting differential solubility .

- Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-oxidation.

- Adjust solvent polarity during crystallization to improve yield (e.g., 60–70% recovery reported in analogous protocols) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Core Techniques :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and cyclohexyl/hydroxyethyl substituents (δ ~1.0–2.5 ppm for aliphatic protons) .

- Infrared Spectroscopy (IR) : Identify sulfonyl S=O stretches (asymmetric: ~1350 cm; symmetric: ~1150 cm) and hydroxyl O-H stretches (~3200–3500 cm) .

- Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular weight (e.g., expected [M+H] ion at m/z 379.5 for CHNOS) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

- Refinement Strategies :

- Use SHELXL for small-molecule refinement, particularly for high-resolution or twinned data. Its robust algorithms handle disordered solvent molecules and anisotropic thermal parameters effectively .

- For ambiguous electron density maps (e.g., overlapping cyclohexyl groups), employ SHELXE to iteratively phase and rebuild models using density modification .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonyl-containing propanamide derivatives?

- Methodological Framework :

- Pharmacophore Modeling : Map the benzenesulfonyl group as a hydrogen-bond acceptor and the cyclohexyl-hydroxyethyl moiety as a hydrophobic domain. Compare with analogs like N-[4-cyano-3-(trifluoromethyl)phenyl] derivatives to assess electronic effects .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., proteases or kinases) using fluorogenic substrates. For example, IC values for related compounds range from 0.5–10 µM in kinase inhibition studies .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be systematically addressed?

- Troubleshooting Steps :

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve conformational exchange broadening in cyclohexyl groups .

- Solvent Polarity : Re-acquire spectra in deuterated DMSO to enhance solubility and sharpen hydroxyethyl proton signals .

- Cross-Validation : Compare experimental IR stretches with computational predictions (e.g., DFT at B3LYP/6-31G* level) to confirm assignments .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.